molecular formula C8H16N2O B12974684 N-[(1R,2R)-2-aminocyclohexyl]acetamide

N-[(1R,2R)-2-aminocyclohexyl]acetamide

Cat. No.: B12974684
M. Wt: 156.23 g/mol
InChI Key: JDKZDCWZINFNFM-HTQZYQBOSA-N
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Description

N-[(1R,2R)-2-aminocyclohexyl]acetamide is an organic compound with the molecular formula C8H16N2O. It is known for its unique structure, which includes a cyclohexane ring substituted with an amino group and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2R)-2-aminocyclohexyl]acetamide typically involves the reaction of cyclohexylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions: N-[(1R,2R)-2-aminocyclohexyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[(1R,2R)-2-aminocyclohexyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
  • N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide

Comparison: N-[(1R,2R)-2-aminocyclohexyl]acetamide is unique due to its specific cyclohexane ring structure and the presence of both an amino and an acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]acetamide

InChI

InChI=1S/C8H16N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h7-8H,2-5,9H2,1H3,(H,10,11)/t7-,8-/m1/s1

InChI Key

JDKZDCWZINFNFM-HTQZYQBOSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1N

Canonical SMILES

CC(=O)NC1CCCCC1N

Origin of Product

United States

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